Ethanimidamide,2-amino-N-cyclohexyl-

Description

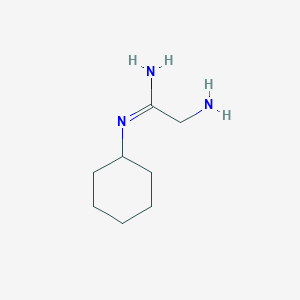

Ethanimidamide, 2-amino-N-cyclohexyl- (IUPAC name: 2-amino-N-cyclohexylbenzamide), is a substituted ethanimidamide derivative characterized by a cyclohexyl group attached to the amidine nitrogen and an amino substituent at the 2-position of the benzene ring . Ethanimidamides typically exhibit variations in substituents on the aromatic ring or amidine backbone, influencing their reactivity, stability, and biological activity.

Properties

Molecular Formula |

C8H17N3 |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

2-amino-N'-cyclohexylethanimidamide |

InChI |

InChI=1S/C8H17N3/c9-6-8(10)11-7-4-2-1-3-5-7/h7H,1-6,9H2,(H2,10,11) |

InChI Key |

YYUHMEBEPDMSFL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N=C(CN)N |

Origin of Product |

United States |

Preparation Methods

Improved One-Pot Synthesis Method

A more efficient and industrially viable method involves a one-step, one-pot synthesis using the following raw materials:

- Cyclohexylamine

- 1,2-Dichloroethane

- Sodium sulfite

This method is characterized by mild reaction conditions, simple operation, easy control, and yields a product with high purity (>99%) and good yield (~85-86%).

Detailed Preparation Procedure

Reaction Setup and Conditions

| Parameter | Value / Range | Notes |

|---|---|---|

| Solvent | Mixed solvent of water and ethanol | Water:ethanol mass ratio 2-3 : 4 (preferably 3:4) |

| Catalyst | Copper powder | Added at 1-2% by weight relative to reactants |

| Temperature | Reflux at 60-70 °C | Typically 65 °C |

| Reaction time | 0.8 to 1.2 hours | Usually 1 hour after complete addition |

| Mass ratio (Cyclohexylamine : 1,2-Dichloroethane : Sodium sulfite) | 1 : 1-1.05 : 1.1-1.3 | Preferably 1 : 1-1.01 : 1.1-1.25 |

| 1,2-Dichloroethane addition time | 1.8 to 2.2 hours | Controlled slow dropwise addition |

Stepwise Procedure

Preparation of reaction mixture:

Add water and absolute ethanol to a reaction vessel with mechanical stirring. Add cyclohexylamine, copper powder catalyst, and sodium sulfite sequentially to form a homogeneous solution.Addition of 1,2-dichloroethane:

Slowly add 1,2-dichloroethane dropwise over approximately 2 hours while maintaining reflux temperature (~65 °C).Reaction:

Continue reflux for 0.8–1.2 hours after addition is complete.Filtration and solvent removal:

Filter the reaction mixture to remove copper catalyst. Remove solvents under reduced pressure by distillation, recovering ethanol and water for reuse.Crystallization:

Dissolve the residue in absolute ethanol, adjust pH to 5–7 using concentrated hydrochloric acid, cool the solution to crystallize the product.Purification:

Rectify the crude product to obtain refined Ethanimidamide, 2-amino-N-cyclohexyl- with purity >99%.

Experimental Data and Research Outcomes

Representative Examples

| Example | Cyclohexylamine (g, mol) | Sodium sulfite (g, mol) | 1,2-Dichloroethane (g, mol) | Yield (%) | Purity (%) (Chromatographic) |

|---|---|---|---|---|---|

| 1 | 99 (1.00) | 127 (1.01) | 120 (1.21) | 85 | 99.2 |

| 2 | 99 (1.00) | 132 (1.05) | 128 (1.30) | 86 | 99.5 |

| 3 | 99 (1.00) | 126 (1.00) | 119 (1.20) | 85 | 99.0 |

Notes: Reaction temperature was maintained at 65 °C for 1 hour after complete addition of 1,2-dichloroethane. The solvent volume was 300 mL water and 400 g absolute ethanol in a 1 L three-necked flask with mechanical stirring.

Observations

- The copper powder catalyst effectively facilitates the reaction under mild reflux conditions.

- Slow dropwise addition of 1,2-dichloroethane is critical to control reaction kinetics and maximize yield.

- The product purity consistently exceeds 99% after crystallization and rectification.

- The process allows recycling of solvents, enhancing sustainability and cost-effectiveness.

Analysis of Preparation Method

Advantages

- Single-step synthesis: Simplifies the process, reducing time and operational complexity.

- Mild conditions: Reflux at moderate temperature (60-70 °C) avoids harsh reaction environments.

- High purity and yield: Chromatographic purity >99%, yields around 85-86%, suitable for industrial scale.

- Cost-effective: Uses inexpensive raw materials and allows solvent recycling.

- Scalable: Suitable for industrial production with straightforward equipment and controls.

Limitations and Considerations

- Precise control of reagent ratios and addition rates is necessary to minimize impurities.

- Copper powder catalyst requires removal and proper handling.

- pH adjustment and crystallization steps must be carefully controlled to ensure product quality.

Summary Table of Preparation Parameters

| Parameter | Optimal Range/Value | Comments |

|---|---|---|

| Cyclohexylamine | 1 mol (99 g) | Base amine component |

| Sodium sulfite | 1.0–1.3 mol (126–132 g) | Sulfonation agent |

| 1,2-Dichloroethane | 1.2–1.3 mol (119–128 g) | Alkylating agent, slow dropwise addition |

| Solvent composition | Water:ethanol = 3:4 (mass) | Mixed solvent for reaction medium |

| Catalyst | Copper powder 1–2% wt | Facilitates sulfonation |

| Reaction temperature | 65 °C | Reflux temperature |

| Reaction time (post-addition) | 1 hour | Ensures completion of reaction |

| pH for crystallization | 5–7 | Adjusted with concentrated HCl |

| Yield | 85–86% | High efficiency |

| Purity | >99% | High chromatographic purity |

Additional Notes and Research Context

- The described method is based on a 2020 patent disclosure which provides a comprehensive and optimized industrial synthesis approach for Ethanimidamide, 2-amino-N-cyclohexyl-.

- Other synthetic routes involving intermediates such as ethyl N-imidates and amidines exist but are less direct and more complex, often involving multiple steps and lower yields.

- The one-pot method using cyclohexylamine, 1,2-dichloroethane, and sodium sulfite is currently the most practical and scalable approach for producing this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethanimidamide, 2-amino-N-cyclohexyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Halogenated compounds; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Scientific Research Applications

Ethanimidamide, 2-amino-N-cyclohexyl- has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethanimidamide, 2-amino-N-cyclohexyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethanimidamide derivatives share a common amidine core but differ in substituents, leading to distinct physicochemical and biological profiles. Below is a detailed comparison based on synthesis, structural features, and functional properties:

Structural Analogues and Physicochemical Properties

- 2-(Diethylamino)-N′-hydroxyethanimidamide: Features a diethylamino group instead of cyclohexyl, reducing steric hindrance and altering basicity (pKa ~11.97 predicted) .

- 2-[(2-Furanylmethyl)sulfonyl]-N-hydroxyethanimidamide : Incorporates a sulfonylfuryl group, increasing molecular weight (218.23 g/mol) and boiling point (predicted 458.9°C) due to polar interactions .

These analogues illustrate how modifications to the amidine backbone or aromatic ring can tailor compounds for specific applications, such as enzyme inhibition or enhanced thermal stability.

Q & A

Q. What are the optimal synthetic routes for 2-amino-N-cyclohexylethanimidamide, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclohexylamine and appropriate carbonyl precursors. For example, analogous ethanimidamide derivatives are synthesized via condensation reactions followed by functional group modifications (e.g., hydroxylation or amidation). Key intermediates should be purified using column chromatography or recrystallization. Characterization requires Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., C=N stretching at ~1640 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (e.g., cyclohexyl proton signals at δ 1.2–1.8 ppm in ¹H NMR) .

Q. Which spectroscopic techniques are critical for validating the purity and structure of ethanimidamide derivatives?

- Methodological Answer : Essential techniques include:

- FTIR : Identifies functional groups (e.g., amidine or imine groups).

- ¹H/¹³C NMR : Resolves proton environments and carbon backbone.

- Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ peaks).

- Elemental analysis : Validates stoichiometry (C, H, N content within ±0.3% theoretical values).

For example, in a study of N′-hydroxyethanimidamide derivatives, discrepancies in melting points (mp 175–177°C) and spectral data highlighted the need for cross-validation across techniques .

Q. How can reaction conditions be optimized to improve yields of ethanimidamide derivatives?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions.

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate condensation.

- Temperature control : Gradual heating (e.g., reflux at 80–100°C) minimizes side reactions.

Post-synthesis, techniques like vacuum distillation or preparative HPLC improve purity. For instance, a 2023 study achieved >90% purity using recrystallization in ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of ethanimidamide derivatives?

- Methodological Answer : Contradictions often arise from structural variations (e.g., substituent effects on enzyme binding). To address this:

- Comparative SAR studies : Synthesize analogs with systematic substituent changes (e.g., halogen vs. methoxy groups) and test inhibitory activity against target enzymes (e.g., cyclooxygenase-2).

- Dose-response assays : Use IC₅₀ values to quantify potency differences.

For example, a trifluoromethylpyridine-substituted ethanimidamide showed stronger π-stacking interactions in molecular docking, explaining its enhanced anti-inflammatory activity compared to non-halogenated analogs .

Q. What experimental strategies are recommended for studying enzyme inhibition mechanisms of 2-amino-N-cyclohexylethanimidamide?

- Methodological Answer :

- Kinetic assays : Measure enzyme activity (e.g., spectrophotometric monitoring of substrate depletion) under varying inhibitor concentrations.

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics.

- X-ray crystallography : Resolves inhibitor-enzyme co-crystal structures to identify binding motifs.

In a study on iNOS inhibition, ethanimidamide derivative 1400W exhibited time-dependent inhibition, requiring pre-incubation with the enzyme to assess full efficacy .

Q. How can computational modeling predict the binding affinity of ethanimidamide derivatives to biological targets?

- Methodological Answer :

- Molecular docking (AutoDock/Vina) : Screens ligand conformations in active sites (e.g., COX-2 or kinases).

- Molecular dynamics (MD) simulations : Assesses stability of ligand-receptor complexes over time.

- QSAR models : Correlates structural descriptors (e.g., logP, polar surface area) with bioactivity.

A 2024 study used MD simulations to show that N′-hydroxy-2-(piperazin-1-yl)ethanimidamide maintained stable hydrogen bonds with a kinase active site over 50 ns, validating its predicted efficacy .

Data Contradiction and Reproducibility

Q. How should researchers address variability in reported melting points or spectral data for ethanimidamide derivatives?

- Methodological Answer :

- Standardize protocols : Use identical instrumentation (e.g., same NMR field strength) and calibration standards.

- Cross-lab validation : Collaborate to replicate results. For example, discrepancies in mp values (e.g., 175–177°C vs. 180–182°C) may arise from polymorphic forms, necessitating X-ray diffraction (PXRD) analysis .

Q. What steps ensure reproducibility when synthesizing metal complexes of ethanimidamide ligands?

- Methodological Answer :

- Stoichiometric control : Precisely measure molar ratios of ligand to metal salt (e.g., 1:1 for Ni²⁺ complexes).

- pH monitoring : Adjust reaction pH to stabilize metal-ligand coordination (e.g., pH 7–8 for Co²⁺ complexes).

- Thermogravimetric analysis (TGA) : Confirm hydration states. A 2008 study achieved reproducible Ni(II) complexes by maintaining strict anaerobic conditions during synthesis .

Experimental Design and Validation

Q. How to design a study comparing the bioactivity of 2-amino-N-cyclohexylethanimidamide with structural analogs?

- Methodological Answer :

- Controlled variables : Use identical cell lines (e.g., RAW 264.7 macrophages) and assay conditions (e.g., 24-h incubation).

- Positive/Negative controls : Include known inhibitors (e.g., 1400W for iNOS) and vehicle-treated samples.

- Statistical rigor : Apply ANOVA with post-hoc tests (p<0.05) for dose-dependent effects.

Q. What validation protocols are critical when reporting novel ethanimidamide derivatives?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.